![molecular formula C23H32N6OSi B8802108 3-cyclopentyl-3-(4-(7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile CAS No. 941685-39-8](/img/structure/B8802108.png)
3-cyclopentyl-3-(4-(7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile
Overview
Description
The compound contains several functional groups including a cyclopentyl group, a pyrrolo[2,3-d]pyrimidin-4-yl group, a pyrazol-1-yl group, and a trimethylsilyl group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The cyclopentyl, pyrrolo[2,3-d]pyrimidin-4-yl, and pyrazol-1-yl groups would all contribute to the three-dimensional structure of the molecule .Mechanism of Action
Safety and Hazards
As with any chemical compound, handling this compound would require appropriate safety precautions. This could include using personal protective equipment and avoiding contact with the skin and eyes . The specific hazards associated with this compound would depend on its physical and chemical properties .
Future Directions
properties
CAS RN |
941685-39-8 |
|---|---|
Product Name |
3-cyclopentyl-3-(4-(7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile |
Molecular Formula |
C23H32N6OSi |
Molecular Weight |
436.6 g/mol |
IUPAC Name |
3-cyclopentyl-3-[4-[7-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-d]pyrimidin-4-yl]pyrazol-1-yl]propanenitrile |
InChI |
InChI=1S/C23H32N6OSi/c1-31(2,3)13-12-30-17-28-11-9-20-22(25-16-26-23(20)28)19-14-27-29(15-19)21(8-10-24)18-6-4-5-7-18/h9,11,14-16,18,21H,4-8,12-13,17H2,1-3H3 |
InChI Key |
QHQSWYIJDFMBNE-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=CC2=C(N=CN=C21)C3=CN(N=C3)C(CC#N)C4CCCC4 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details










Synthesis routes and methods V
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


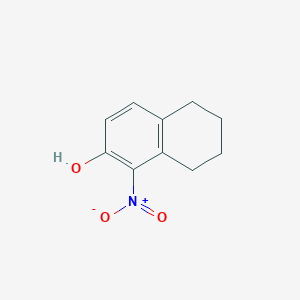
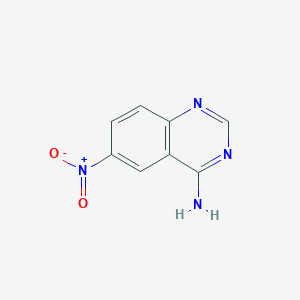

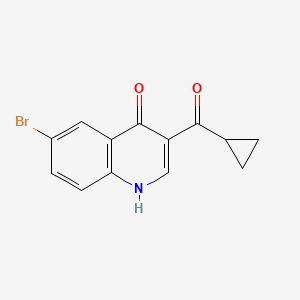
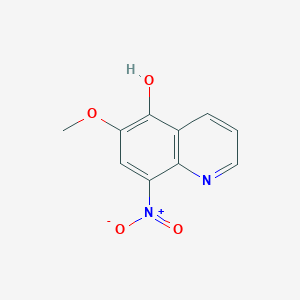
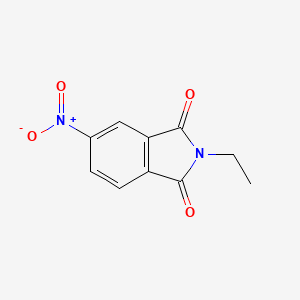
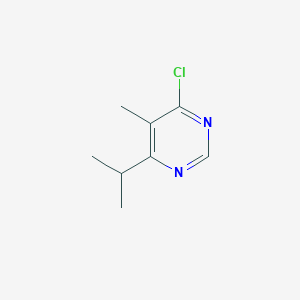
![3-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolyl]prop-2-enal](/img/structure/B8802088.png)
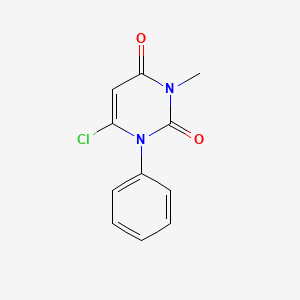
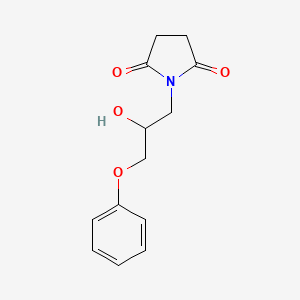
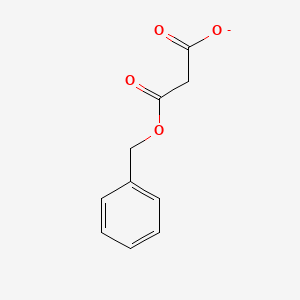
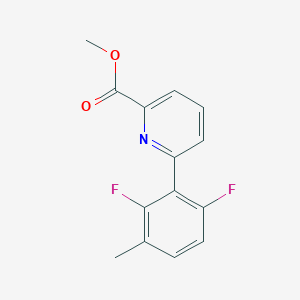
![Thiourea, [(dimethylamino)methylene]phenyl-](/img/structure/B8802142.png)